molecular formula C7H4Br2O2 B13798320 2,5-Dibromo-4-hydroxybenzaldehyde

2,5-Dibromo-4-hydroxybenzaldehyde

Cat. No.: B13798320
M. Wt: 279.91 g/mol
InChI Key: XHWWCERAWVTGOQ-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 5th positions, and a hydroxyl group is substituted at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. One common method includes the use of bromine in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process and ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound often employs a continuous pipeline reaction device. This method involves the use of p-cresol and bromine as raw materials. The process includes a two-stage control of low and high temperatures to optimize the yield and purity of the product . The absence of solvents in this method helps in reducing environmental pollution and potential safety hazards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: 2,5-Dibromo-4-hydroxybenzoic acid.

    Reduction: 2,5-Dibromo-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and proteins. The bromine atoms enhance its reactivity, making it a useful intermediate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-4-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

IUPAC Name

2,5-dibromo-4-hydroxybenzaldehyde

InChI

InChI=1S/C7H4Br2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H

InChI Key

XHWWCERAWVTGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Br)C=O

Origin of Product

United States

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